(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC17790469
Molecular Formula: C8H12ClNO2S2
Molecular Weight: 253.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H12ClNO2S2 |
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Molecular Weight | 253.8 g/mol |
IUPAC Name | (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C8H12ClNO2S2/c1-8(2,3)7-10-6(4-13-7)5-14(9,11)12/h4H,5H2,1-3H3 |
Standard InChI Key | AKBKTSJZVGKRTE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=NC(=CS1)CS(=O)(=O)Cl |
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a chemical compound characterized by its thiazole ring structure substituted with a tert-butyl group and a methanesulfonyl chloride functional group. This compound is notable for its reactivity, primarily due to the presence of the sulfonyl chloride moiety, which facilitates various nucleophilic substitution reactions. These reactions are crucial in organic synthesis, making it a valuable intermediate in the development of new compounds.
Synthesis and Applications
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Synthesis Methods: While specific synthesis methods are not detailed in the provided sources, compounds with similar structures often involve multi-step reactions starting from thiazole derivatives.
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Applications: (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride finds applications in organic synthesis and potentially in medicinal chemistry due to its reactivity and the biological properties of thiazole derivatives.
Biological Activities
Thiazole derivatives, including compounds like (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride, are often explored for their antimicrobial and antifungal properties. The presence of the methanesulfonyl chloride group may enhance the compound's reactivity towards biological targets, potentially leading to novel therapeutic agents.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2-Methylthiazol-4-yl)methanesulfonyl chloride | Not specified | Lacks tert-butyl group; smaller size may affect reactivity. |
4-tert-butylphenylmethanesulfonyl chloride | C11H15ClO2S | Contains a phenolic structure; different steric effects due to larger phenolic group. |
Methanesulfonic acid derivatives | Varies | General class; includes various substituents affecting acidity and reactivity. |
Safety and Handling
While specific safety data for (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is not provided, compounds with sulfonyl chloride groups are generally considered reactive and require careful handling to avoid exposure.
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